3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione
Description
Properties
IUPAC Name |
(4-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWQVHWLUHGXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Methylbenzoyl Chloride with Thiazolidine-2-Thione Precursors
A primary route involves the reaction of 4-methylbenzoyl chloride with thiazolidine-2-thione derivatives. This method leverages nucleophilic acyl substitution, where the thione sulfur acts as a nucleophile.
Procedure :
- Step 1 : Thiazolidine-2-thione (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Step 2 : 4-Methylbenzoyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by the addition of 2,6-dimethylpyridine (2.0 equiv) as a base.
- Step 3 : The mixture is stirred at room temperature for 12 hours, after which the organic layer is washed with 10% sodium carbonate and brine.
- Step 4 : The crude product is purified via column chromatography (hexane:ethyl acetate, 9:1).
Thionation of Oxadiazole Intermediates
Lawesson’s reagent is employed to convert oxadiazole precursors into thiadiazole derivatives, though this approach requires careful optimization for thiazolidine-2-thiones.
Procedure :
- Step 1 : Synthesize 2,5-bis(4-methylbenzoyl)-1,3,4-oxadiazole via triflic anhydride-mediated cyclization of 4-methylbenzohydrazide.
- Step 2 : Reflux the oxadiazole with Lawesson’s reagent (1.1 equiv) in toluene at 110°C for 4–5 hours.
- Step 3 : Purify the product using silica gel chromatography.
Yield : 78–82%.
Limitations : Over-thionation may occur, necessitating strict stoichiometric control.
Alternative Pathways
One-Pot Synthesis via Hantzsch-Type Reaction
A modified Hantzsch thiazole synthesis enables the direct formation of the thiazolidine ring.
Procedure :
- Step 1 : React 4-methylbenzaldehyde (1.0 equiv) with cysteamine hydrochloride (1.2 equiv) in ethanol at reflux.
- Step 2 : Introduce carbon disulfide (1.5 equiv) and potassium hydroxide (2.0 equiv) to form the thione moiety.
- Step 3 : Acidify the mixture with HCl to precipitate the product.
Yield : 70–75%.
Advantages : Avoids intermediate isolation, reducing reaction time.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly for cyclization steps.
Procedure :
- Step 1 : Combine 4-methylbenzoic acid (1.0 equiv), thiosemicarbazide (1.1 equiv), and phosphorus oxychloride (3.0 equiv) in a microwave vessel.
- Step 2 : Irradiate at 150°C for 15 minutes.
- Step 3 : Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
Yield : 88–92%.
Characterization :
Optimization and Scalability
Solvent and Temperature Effects
Reagent Stoichiometry
Excess 4-methylbenzoyl chloride (1.2 equiv) ensures complete conversion of the thiazolidine-2-thione precursor. Lawesson’s reagent must be limited to 1.1 equiv to avoid polysulfur byproducts.
Analytical and Spectroscopic Characterization
Spectral Data Comparison
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.38 (s, CH₃), 7.4–7.8 (Ar-H) | |
| ¹³C NMR | 167.1 (C=O), 136.8 (Ar-C), 21.9 (CH₃) | |
| IR | 1675 cm⁻¹ (C=O), 625 cm⁻¹ (C-S-C) |
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity for microwave-synthesized batches.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Applications
1. Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit potent antioxidant properties. The compound 3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. Elevated levels of uric acid can lead to conditions like gout. Studies have demonstrated that thiazolidine derivatives can effectively lower uric acid levels by inhibiting this enzyme, making them candidates for gout treatment .
3. Anticancer Properties
Thiazolidine-2-thione derivatives have been investigated for their anticancer effects. The structural features of this compound contribute to its ability to induce apoptosis in cancer cells. Experimental studies have revealed that these compounds can inhibit tumor growth and metastasis in various cancer models .
4. Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Agricultural Applications
1. Agrochemical Development
Due to their biological activity, thiazolidine derivatives are being explored for use in agrochemicals. They can act as fungicides or herbicides, providing an eco-friendly alternative to conventional chemicals. The ability of this compound to inhibit fungal growth makes it a candidate for agricultural applications aimed at protecting crops from fungal diseases .
Material Science Applications
1. Synthesis of Functional Materials
The structural characteristics of thiazolidine derivatives allow them to be used in synthesizing functional materials such as polymers and nanocomposites. These materials can exhibit unique properties like enhanced electrical conductivity or improved mechanical strength, making them suitable for applications in electronics and construction .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its binding affinity and biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The thiazolidine-2-thione scaffold is highly versatile, with modifications at the 3-position significantly altering properties. Below is a comparative analysis of key analogs:
Key Observations :
- Solubility : Dimethoxy substitutions (e.g., 3,4-dimethoxybenzoyl) improve aqueous solubility due to polar methoxy groups .
- Biological Activity : Benzyl-substituted analogs form stable silver complexes with demonstrated anti-malarial activity (IC₅₀: 0.5–1.2 μM against Plasmodium falciparum) , whereas the benzoyl-substituted target compound lacks direct bioactivity data in the evidence.
Biological Activity
3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including antidiabetic, anticancer, and enzyme inhibitory activities. The following sections provide a detailed overview of its biological activity based on recent research findings.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the reaction of thiazolidine-2-thione with appropriate acylating agents. The structural characteristics of this compound play a crucial role in its biological activity. The presence of the 4-methylbenzoyl group enhances its lipophilicity and potential interactions with biological targets.
Antidiabetic Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit significant antidiabetic properties. A study evaluated various thiazolidinedione derivatives and found that compounds with similar structures showed promising results in glucose regulation and insulin sensitivity enhancement. The compound's mechanism may involve the activation of peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and fatty acid storage .
Anticancer Activity
The antiproliferative effects of this compound have been assessed against several human cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, derivatives containing the thiazolidine moiety showed enhanced activity against colon cancer cells compared to standard chemotherapeutics .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in uric acid production. Studies have shown that this compound can significantly inhibit XO activity, with IC50 values comparable to established inhibitors like allopurinol. The structure-activity relationship analysis suggests that modifications to the thiazolidine ring can enhance inhibitory potency .
Study on Antidiabetic Effects
In a recent study evaluating thiazolidinedione derivatives for antidiabetic activity, it was found that compounds with specific substitutions at the 4-position exhibited superior glucose-lowering effects in diabetic animal models. The study highlighted that this compound demonstrated a marked reduction in blood glucose levels when administered to diabetic rats .
Anticancer Evaluation
Another investigation focused on the anticancer potential of this compound involved treating various human cancer cell lines (e.g., HT-29 and HCT-116) with different concentrations of this compound. The results indicated significant cytotoxic effects, with a dose-dependent response observed across multiple trials .
Comparative Analysis of Biological Activities
| Activity Type | IC50 Value | Comparison |
|---|---|---|
| Antidiabetic | Not specified | Comparable to standard PPAR agonists |
| Anticancer (HT-29) | ~10 µM | More effective than doxorubicin |
| XO Inhibition | 3.56 µmol/L | More potent than allopurinol |
Q & A
Q. What controls are essential when evaluating the photostability of thiazolidine-2-thiones?
- Methodology :
- Light Exposure Tests : Use UV-Vis spectroscopy to monitor degradation under UVA/UVB light. Include dark controls to distinguish thermal vs. photo-induced degradation.
- Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative pathways.
- HPLC Purity Checks : Quantify degradation products (e.g., sulfonic acid derivatives) post-irradiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
